Cas no 148901-52-4 (2-Fluoro-6-4-(methylthio)phenoxybenzonitrile)
2-Fluoro-6-4-(methylthio)phenoxybenzonitrile Chemical and Physical Properties
Names and Identifiers
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- Benzonitrile,2-fluoro-6-[4-(methylthio)phenoxy]-
- 2-fluoro-6-[4-(methylthio)phenoxy]benzonitrile
- 2-fluoro-6-(4-methylsulfanylphenoxy)benzonitrile
- BUTTPARK 94\04-90
- Fluoromethylthiophenoxybenzonitrile
- 2-Fluoro-6-[4-(methylsulphanyl)phenoxy]benzonitrile
- KIJMTRJIUKHLPE-UHFFFAOYSA-N
- CS-0324315
- AKOS015853385
- HMS555O12
- MFCD00068069
- Benzonitrile, 2-fluoro-6-[4-(methylthio)phenoxy]-
- DTXSID30347415
- FT-0612389
- CCG-53061
- SR-01000642251-1
- 2-fluoro-6-[4-(methylsulfanyl)phenoxy]benzonitrile
- 2-Fluoro-6-(4-(methylsulfanyl)phenoxy)benzonitrile
- Maybridge1_005072
- SCHEMBL5950344
- PS-7372
- 148901-52-4
- A808821
- Oprea1_254302
- 2-Fluoro-6-(4-(methylthio)phenoxy)benzonitrile
- W-205684
- 2-Fluoro-6-4-(methylthio)phenoxybenzonitrile
-
- MDL: MFCD00068069
- Inchi: 1S/C14H10FNOS/c1-18-11-7-5-10(6-8-11)17-14-4-2-3-13(15)12(14)9-16/h2-8H,1H3
- InChI Key: KIJMTRJIUKHLPE-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(=CC=1)OC1C=CC=C(C=1C#N)F
Computed Properties
- Exact Mass: 259.04700
- Monoisotopic Mass: 259.04671328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 308
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.8
- Topological Polar Surface Area: 58.3Ų
Experimental Properties
- Color/Form: Not determined
- Melting Point: 68 °C
- PSA: 58.32000
- LogP: 4.21158
- Solubility: Not determined
2-Fluoro-6-4-(methylthio)phenoxybenzonitrile Security Information
- Hazard Category Code: 20/21/22
- Safety Instruction: S23-S36/37/39
-
Hazardous Material Identification:
- Safety Term:S26;S36/37/39
- Risk Phrases:R20/21/22
2-Fluoro-6-4-(methylthio)phenoxybenzonitrile Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Fluoro-6-4-(methylthio)phenoxybenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 008350-1g |
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile |
148901-52-4 | 1g |
£31.00 | 2022-03-01 | ||
| TRC | F599755-2.5mg |
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile |
148901-52-4 | 2.5mg |
$ 50.00 | 2022-06-04 | ||
| TRC | F599755-5mg |
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile |
148901-52-4 | 5mg |
$ 65.00 | 2022-06-04 | ||
| TRC | F599755-25mg |
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile |
148901-52-4 | 25mg |
$ 80.00 | 2022-06-04 | ||
| Apollo Scientific | PC31842-250mg |
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile |
148901-52-4 | 250mg |
£10.00 | 2023-09-02 | ||
| Apollo Scientific | PC31842-1g |
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile |
148901-52-4 | 1g |
£15.00 | 2023-09-02 | ||
| abcr | AB130121-1 g |
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile; 95% |
148901-52-4 | 1g |
€83.80 | 2023-05-10 | ||
| Oakwood | 008350-250mg |
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile |
148901-52-4 | 250mg |
$42.00 | 2024-07-19 | ||
| Oakwood | 008350-1g |
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile |
148901-52-4 | 1g |
$90.00 | 2024-07-19 | ||
| abcr | AB130121-1g |
2-Fluoro-6-[4-(methylthio)phenoxy]benzonitrile, 95%; . |
148901-52-4 | 95% | 1g |
€52.00 | 2025-02-27 |
2-Fluoro-6-4-(methylthio)phenoxybenzonitrile Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on 2-Fluoro-6-4-(methylthio)phenoxybenzonitrile
Comprehensive Overview of 2-Fluoro-6-4-(methylthio)phenoxybenzonitrile (CAS No. 148901-52-4)
2-Fluoro-6-4-(methylthio)phenoxybenzonitrile (CAS No. 148901-52-4) is a specialized organic compound that has garnered significant attention in the fields of agrochemicals, pharmaceuticals, and material science. This compound, characterized by its unique fluorinated and methylthio-phenoxy structural motifs, exhibits versatile applications due to its chemical stability and reactivity. Researchers and industry professionals are increasingly exploring its potential as a key intermediate in the synthesis of advanced materials and bioactive molecules.
The growing interest in 2-Fluoro-6-4-(methylthio)phenoxybenzonitrile is driven by its relevance to sustainable agriculture and green chemistry initiatives. With the global shift toward eco-friendly pest control solutions, this compound's role in developing low-toxicity pesticides has become a focal point. Its fluorine-substituted aromatic ring enhances binding affinity to target enzymes, making it a promising candidate for next-generation crop protection agents. Additionally, its nitrile group offers functionalization opportunities for further chemical modifications.
In the pharmaceutical sector, CAS No. 148901-52-4 is being investigated for its potential as a building block in drug discovery. The fluoro and methylthio groups contribute to improved pharmacokinetic properties, such as enhanced membrane permeability and metabolic stability. Recent studies highlight its utility in designing kinase inhibitors and antimicrobial agents, aligning with the rising demand for novel therapeutics amid increasing antibiotic resistance.
From a synthetic chemistry perspective, the compound's benzonitrile core and phenoxy linkage facilitate diverse reactions, including nucleophilic substitutions and cross-coupling protocols. This versatility makes it valuable for constructing complex molecular architectures. Innovations in catalytic fluorination and C-H activation methodologies have further streamlined its production, addressing scalability challenges in industrial applications.
Environmental and regulatory considerations are also shaping the discourse around 2-Fluoro-6-4-(methylthio)phenoxybenzonitrile. As stakeholders prioritize biodegradability and non-persistent chemical profiles, researchers are evaluating its environmental fate and toxicity. Preliminary data suggest moderate degradation rates in soil, prompting optimization efforts to align with OECD guidelines for chemical safety.
Market trends indicate rising demand for high-purity batches of this compound, driven by stringent quality standards in end-use industries. Analytical techniques like HPLC and GC-MS are critical for ensuring consistency, particularly in pharmaceutical-grade applications. Suppliers are increasingly adopting GMP-compliant synthesis routes to meet these requirements.
In summary, 2-Fluoro-6-4-(methylthio)phenoxybenzonitrile (CAS No. 148901-52-4) represents a multifaceted chemical entity with expanding applications. Its integration into agrochemical innovation, drug development pipelines, and material science underscores its industrial relevance. Future research will likely focus on refining synthetic pathways and exploring novel derivatives to unlock untapped potential.
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